4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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Description
4-Bromo-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H3BrClF3N2 and its molecular weight is 263.44. The purity is usually 95%.
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Scientific Research Applications
Palladium-Catalyzed Arylation
One application involves palladium-catalyzed direct arylation, where the chloro group at C5 of pyrazoles allows for the synthesis of 4-arylated pyrazoles. This method achieves complete regioselectivity and high yields, enabling the synthesis of previously inaccessible 4,5-diarylated pyrazole derivatives (Tao Yan, Lujun Chen, C. Bruneau, P. Dixneuf, H. Doucet, 2012).
Copper-Catalyzed Synthesis
Another application is the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles, showcasing a protocol that affords these compounds in moderate to excellent yields with excellent regioselectivity (2019).
Photoluminescence and Structure
The structure and photoluminescence properties of silver(I) trinuclear halopyrazolato complexes have been studied, revealing that the halogen substituent's electronegativity correlates with the strength of argentophilic interactions and the wavelength of solid-state photoluminescence (Y. Morishima, D. Young, K. Fujisawa, 2014).
Synthesis of Substituted Pyrazoles
The synthesis of new substituted pyrazoles has been reported, emphasizing the versatility of brominated trihalomethylenones as precursors for various functionalized pyrazoles, which can be used in the development of new pharmaceuticals and agrochemicals (M. Martins, A. Sinhorin, C. Frizzo, Lilian Buriol, Elisandra Scapin, N. Zanatta, H. Bonacorso, 2013).
Properties
IUPAC Name |
4-bromo-5-chloro-1-methyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3N2/c1-12-4(7)2(6)3(11-12)5(8,9)10/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLCGGQTMMTFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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